![molecular formula C15H27NO6 B7961954 5-tert-butyl 1-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate](/img/structure/B7961954.png)
5-tert-butyl 1-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl 1-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate is a complex organic compound characterized by the presence of tert-butyl and tert-butoxycarbonyl groups. These groups are known for their steric hindrance and protective properties in organic synthesis. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 1-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable process compared to traditional batch methods . The flow process enables better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl 1-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-tert-butyl 1-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Biology: Employed in the synthesis of peptides and proteins, where it protects amino acids during chain elongation.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl 1-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate involves its ability to act as a protecting group. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the functional group it was protecting. This selective deprotection is crucial in multi-step organic syntheses, allowing for the sequential construction of complex molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Another tert-butyl ester used in organic synthesis.
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl alcohol: A common solvent and reagent in organic chemistry.
Uniqueness
5-tert-butyl 1-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate is unique due to its dual protective groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in complex synthetic pathways where multiple functional groups need to be protected and deprotected in a controlled manner.
Properties
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6/c1-14(2,3)21-11(17)9-8-10(12(18)20-7)16-13(19)22-15(4,5)6/h10H,8-9H2,1-7H3,(H,16,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMOKJOSDZAYSQ-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
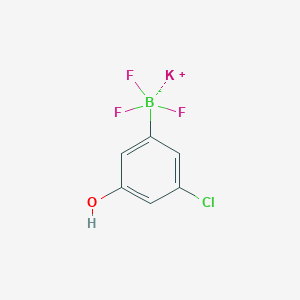
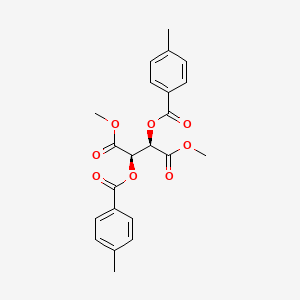
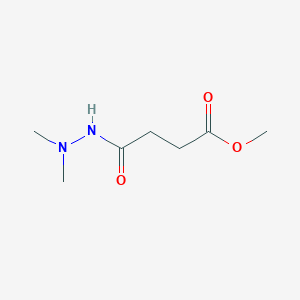
![1,4-dimethyl (2S,3S)-2,3-bis[(4-methylphenyl)carbonyloxy]butanedioate](/img/structure/B7961911.png)
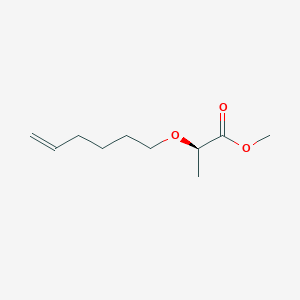
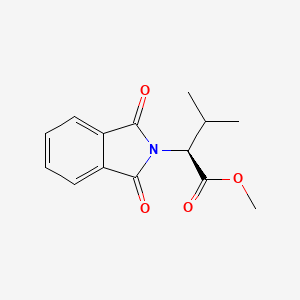

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoate](/img/structure/B7961937.png)
![Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-(1,3-dioxoisoindol-2-YL)pentanoate](/img/structure/B7961941.png)
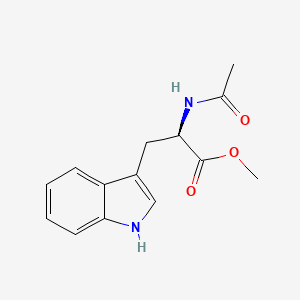
![Methyl (2S)-5-amino-2-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B7961956.png)
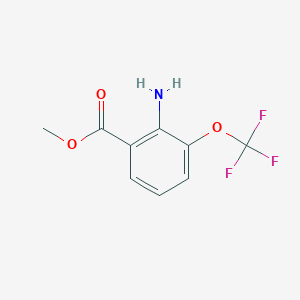
![1,5-Dimethyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate](/img/structure/B7961962.png)
![Methyl (2S)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7961963.png)
